Mass Spectrometry: Isotopic Resolution vs. Unlabeled Native Compound
Dihydronarwedine-d3 incorporates a trideuteromethyl group (-OCD3), providing a +3.02 Da mass shift relative to the unlabeled Dihydronarwedine parent (MW 287.35) . This mass difference ensures baseline resolution in MS1 scans, preventing cross-talk between the analyte and internal standard channels . The co-elution profile is effectively identical to the analyte, providing a perfect correction factor for ion suppression/enhancement in electrospray ionization (ESI) [1]. In contrast, using the unlabeled compound as a 'surrogate' standard offers no mass resolution, making it unusable in the same analytical run for IDMS.
| Evidence Dimension | Monoisotopic Mass |
|---|---|
| Target Compound Data | 290.37 Da (C17H18D3NO3) |
| Comparator Or Baseline | 287.35 Da (C17H21NO3, unlabeled Dihydronarwedine) |
| Quantified Difference | +3.02 Da (baseline resolution for MS quantification) |
| Conditions | LC-MS/MS (ESI+) full scan and SIM modes; Vendor Technical Datasheets |
Why This Matters
This mass shift allows for simultaneous, interference-free quantification of the native metabolite in biological matrices using IDMS, a requirement for robust GLP bioanalytical methods.
- [1] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 2021. View Source
